molecular formula C13H15N3O3S B2614187 1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1013810-15-5

1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2614187
CAS No.: 1013810-15-5
M. Wt: 293.34
InChI Key: REQNWUOQDHEPIB-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, a carboxamide group, and a methylsulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Attachment of the methylsulfonyl phenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrazole carboxamide intermediate reacts with a methylsulfonyl phenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols or ketones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The methylsulfonyl phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield pyrazole ketones, while reduction of the carboxamide group can produce pyrazole amines.

Scientific Research Applications

1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the methylsulfonyl phenyl group, which may result in different chemical and biological properties.

    N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide: Lacks the 1,5-dimethyl substitution on the pyrazole ring, which can affect its reactivity and interactions.

Uniqueness

1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the methylsulfonyl phenyl group and the 1,5-dimethyl substitution on the pyrazole ring distinguishes it from other similar compounds and can lead to unique applications in various fields.

Biological Activity

1,5-Dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide, a compound with significant pharmacological potential, belongs to the pyrazole family known for various biological activities. This article delves into its synthesis, biological evaluation, and specific case studies highlighting its efficacy in different therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3SC_{13}H_{15}N_{3}O_{3}S with a molecular weight of 293.34 g/mol. The compound features a pyrazole ring substituted with a methylsulfonyl group and a carboxamide moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₃S
Molecular Weight293.34 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The methods include cyclization reactions and functional group modifications that yield the desired pyrazole derivative. Recent studies have focused on optimizing these synthetic routes to improve yield and purity.

Anticancer Activity

Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (e.g., MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer

A study demonstrated that this compound effectively reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The anti-inflammatory activity was comparable to standard drugs like dexamethasone, indicating its potential for treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity against several bacterial strains:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The presence of the aliphatic amide pharmacophore is crucial for its antimicrobial efficacy .

Case Study 1: Anticancer Mechanism

In a recent study, the compound was tested against various cancer cell lines to evaluate its mechanism of action. The results indicated that it induces cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This highlights its potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this pyrazole derivative. The compound was administered in a carrageenan-induced paw edema model in rats, showing significant reduction in edema compared to control groups. This suggests its utility in managing inflammatory conditions .

Properties

IUPAC Name

1,5-dimethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-8-11(15-16(9)2)13(17)14-10-6-4-5-7-12(10)20(3,18)19/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQNWUOQDHEPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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